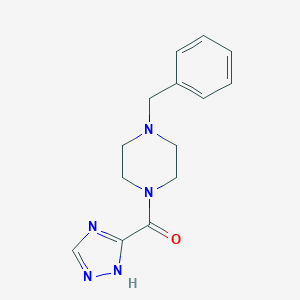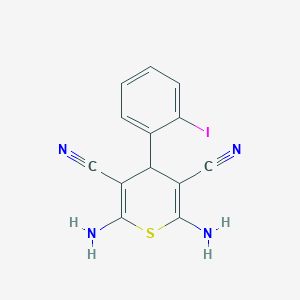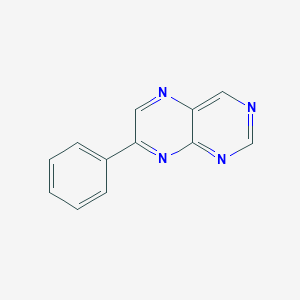![molecular formula C10H6N2S B221070 Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
Thieno[3,2-c][2,6]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[3,2-c][2,6]naphthyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of naphthyridine derivatives, which are known for their diverse biological activities. Thieno[3,2-c][2,6]naphthyridine has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
作用机制
Thieno[3,2-c][2,6]naphthyridine exerts its biological activities by interacting with various cellular targets. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway through the upregulation of Bax and downregulation of Bcl-2. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In bacteria, thieno[3,2-c][2,6]naphthyridine disrupts the bacterial cell membrane and inhibits DNA synthesis, leading to bacterial cell death. Inflammatory cytokines such as TNF-α and IL-6 are inhibited by thieno[3,2-c][2,6]naphthyridine through the suppression of NF-κB signaling.
Biochemical and Physiological Effects:
Thieno[3,2-c][2,6]naphthyridine has been found to exhibit several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In bacteria, it disrupts the bacterial cell membrane and inhibits DNA synthesis. Inflammatory cytokines such as TNF-α and IL-6 are inhibited by thieno[3,2-c][2,6]naphthyridine, leading to the suppression of inflammation.
实验室实验的优点和局限性
Thieno[3,2-c][2,6]naphthyridine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily scaled up for commercial production. It exhibits potent biological activities against cancer cells, bacteria, and inflammatory cytokines, making it a potential candidate for drug development.
However, there are also limitations to the use of thieno[3,2-c][2,6]naphthyridine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the compound may exhibit toxicity to normal cells at high concentrations, limiting its therapeutic potential.
未来方向
There are several future directions for the research and development of thieno[3,2-c][2,6]naphthyridine. One potential direction is the optimization of its synthesis method to enhance the yield and purity of the compound. Further research is also needed to elucidate its mechanism of action and cellular targets.
Thieno[3,2-c][2,6]naphthyridine may also be explored for its potential applications in combination therapy with other anticancer agents or antibiotics. Additionally, the compound may be modified to enhance its selectivity and reduce its toxicity to normal cells.
Conclusion:
Thieno[3,2-c][2,6]naphthyridine is a heterocyclic compound that exhibits promising biological activities against cancer cells, bacteria, and inflammatory cytokines. Its potential therapeutic applications make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. Thieno[3,2-c][2,6]naphthyridine may have several future directions for the research and development of novel therapies.
合成方法
The synthesis of thieno[3,2-c][2,6]naphthyridine involves the condensation of 2-aminobenzothiazole with ethyl acrylate and subsequent cyclization with malononitrile. This method has been optimized by several researchers to enhance the yield and purity of the compound. The synthesis of thieno[3,2-c][2,6]naphthyridine is a relatively simple process and can be easily scaled up for commercial production.
科学研究应用
Thieno[3,2-c][2,6]naphthyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Thieno[3,2-c][2,6]naphthyridine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In addition to its anticancer properties, thieno[3,2-c][2,6]naphthyridine also exhibits antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Thieno[3,2-c][2,6]naphthyridine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C10H6N2S |
|---|---|
分子量 |
186.24 g/mol |
IUPAC 名称 |
thieno[3,2-c][2,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-6-8-7(1)5-12-9-2-4-13-10(8)9/h1-6H |
InChI 键 |
NKBQKUDYRMOAKU-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
规范 SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)



![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)


